
Pyridine, 2,6-bis(trimethylstannyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trimethylstannyl)pyridine is an organotin compound with the molecular formula C11H21NSn2 and a molecular weight of 404.71 g/mol . This compound features a pyridine ring substituted at the 2 and 6 positions with trimethylstannyl groups. It is used in various fields, including organic synthesis and materials science, due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Bis(trimethylstannyl)pyridine can be synthesized through the reaction of 2,6-dibromopyridine with hexamethylditin in the presence of a palladium catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(trimethylstannyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
2,6-Bis(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Stille coupling reactions, where the trimethylstannyl groups react with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the trimethylstannyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Stille coupling reactions, the products are typically biaryl compounds .
科学的研究の応用
2,6-Bis(trimethylstannyl)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of metallo-supramolecular polymers and other advanced materials.
Catalysis: Acts as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
作用機序
類似化合物との比較
Similar Compounds
2,6-Bis(trimethylsilyl)pyridine: Similar in structure but with silicon atoms instead of tin.
2,6-Dibromopyridine: The precursor used in the synthesis of 2,6-bis(trimethylstannyl)pyridine.
Uniqueness
2,6-Bis(trimethylstannyl)pyridine is unique due to the presence of tin atoms, which impart distinct reactivity and coordination properties compared to its silicon analogs . This makes it particularly useful in Stille coupling reactions and other applications where tin’s unique properties are advantageous .
特性
CAS番号 |
82682-61-9 |
|---|---|
分子式 |
C11H21NSn2 |
分子量 |
404.7 g/mol |
IUPAC名 |
trimethyl-(6-trimethylstannylpyridin-2-yl)stannane |
InChI |
InChI=1S/C5H3N.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-3H;6*1H3;; |
InChIキー |
VTQSYWBEUSPVKN-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=NC(=CC=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



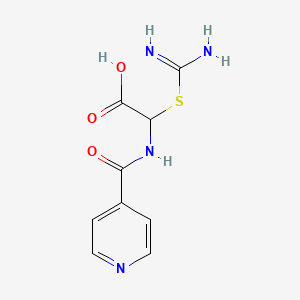
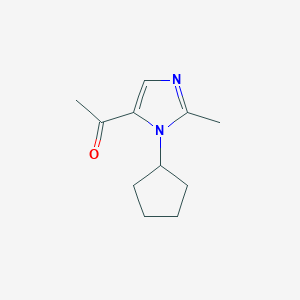
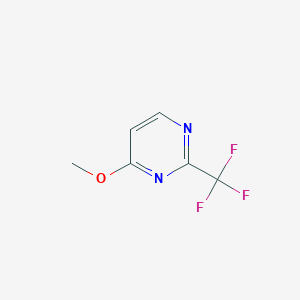
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
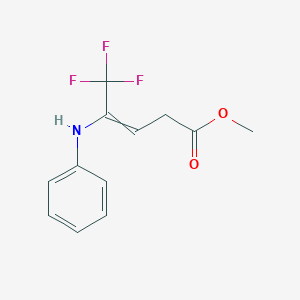
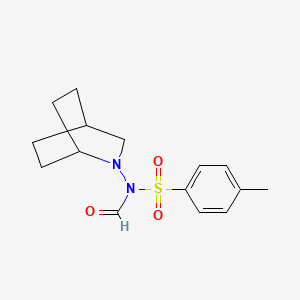
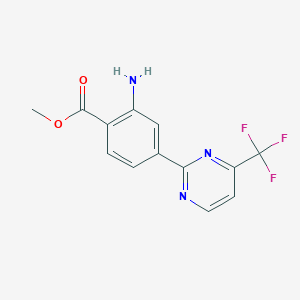
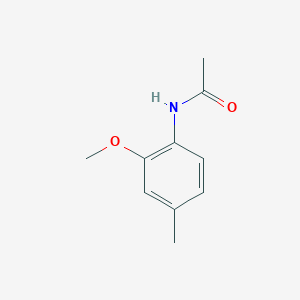
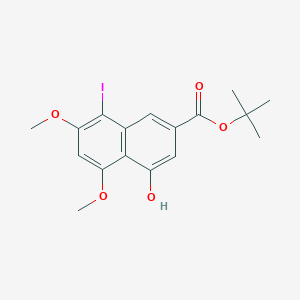
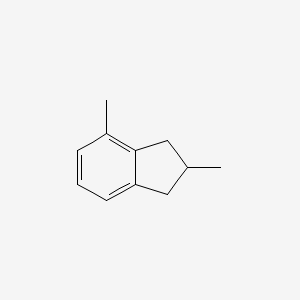
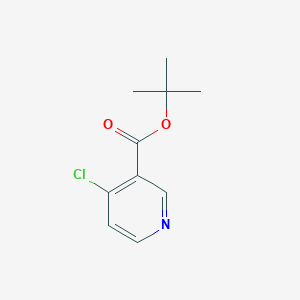
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
